(3-Methyladamantan-1-yl)methanamine hydrochloride

説明

Adamantane Scaffold Topology and Substituent Configuration Analysis

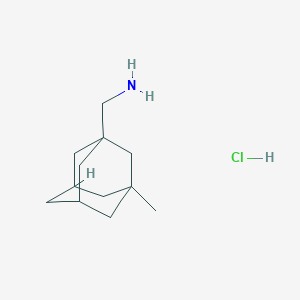

The adamantane scaffold forms the fundamental structural backbone of this compound, consisting of a tricyclic saturated hydrocarbon cage that provides exceptional rigidity and three-dimensional organization. The adamantane framework comprises ten carbon atoms arranged in a chair-chair-chair conformation, creating four equivalent tertiary carbon positions and six equivalent secondary carbon positions. This highly symmetrical structure allows for precise positioning of substituents in three-dimensional space, making adamantane derivatives valuable for applications requiring specific geometric arrangements.

In this compound, the molecular formula C12H21N indicates the presence of a methyl group and a methanamine substituent attached to the adamantane core. The compound exhibits the molecular identifier with SMILES notation CC12CC3CC(C1)CC(C3)(C2)CN, which reveals the specific connectivity pattern within the tricyclic structure. The substituent configuration places the methyl group at the 3-position and the methanamine group at the 1-position, creating an asymmetric molecule despite the inherent symmetry of the unsubstituted adamantane cage.

The three-dimensional rigid scaffold of adamantane provides unique advantages in molecular design, as it allows for the precise positioning of functional groups without the conformational flexibility typically observed in linear or branched alkyl chains. This structural rigidity has attracted considerable attention in medicinal chemistry and materials science, where the adamantane motif serves not merely as a lipophilic substituent but as a platform for achieving specific spatial arrangements of pharmacophores or functional groups. The non-planar three-dimensional structure enables effective probing of molecular targets and provides opportunities for innovative molecular recognition strategies.

Crystallographic Studies of Molecular Packing and Hydrogen Bonding Networks

Crystallographic analysis of adamantane derivatives reveals characteristic packing patterns and intermolecular interactions that govern solid-state organization. While specific crystallographic data for this compound are not extensively documented in the available literature, related adamantane compounds provide valuable insights into typical structural features and packing motifs observed in this class of materials.

Studies of similar adamantane-containing compounds have demonstrated the importance of hydrogen bonding networks in determining crystal packing arrangements. The presence of the methanamine group in this compound introduces the potential for both hydrogen bond donor and acceptor capabilities, particularly when considering the hydrochloride salt form. The amine functionality can participate in hydrogen bonding interactions, while the chloride counterion provides additional opportunities for electrostatic and hydrogen bonding interactions.

Research on related adamantane derivatives has shown that crystal structures often feature characteristic hydrogen bonding patterns. For instance, studies of adamantane-substituted compounds have revealed the formation of hydrogen bond networks that contribute to the overall stability and organization of the crystalline lattice. The rigid adamantane scaffold provides a fixed framework that influences the directionality and geometry of intermolecular interactions, potentially leading to unique packing arrangements not observed in more flexible molecular systems.

The predicted collision cross section data for this compound indicates specific molecular dimensions and spatial arrangements. Various ionic adducts show predicted collision cross section values ranging from 139.0 to 173.6 square angstroms, providing insight into the molecular size and shape in different ionization states. These values suggest a compact, well-defined molecular geometry consistent with the rigid adamantane framework.

Conformational Dynamics via Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides crucial information about the conformational behavior and dynamic properties of this compound. The rigid adamantane scaffold significantly restricts conformational flexibility, resulting in well-defined nuclear magnetic resonance spectra with characteristic patterns that reflect the symmetry and substitution pattern of the molecule.

The adamantane core exhibits distinctive nuclear magnetic resonance spectral features due to its highly symmetrical structure and the equivalence of certain carbon and hydrogen environments. Studies of related adamantane derivatives have demonstrated that nuclear magnetic resonance chemical shifts are sensitive to both the adamantane framework and the nature and position of substituents. The influence of solvent effects on chemical shifts has been observed in similar compounds, with polar solvents causing significant changes in chemical shift values compared to non-polar solvents.

Research on adamantane-containing compounds has shown that solvent-dependent chemical shift variations can provide valuable information about molecular conformation and intermolecular interactions. Computational studies using density functional theory calculations with gauge-independent atomic orbital methods have proven effective for predicting nuclear magnetic resonance chemical shifts in adamantane derivatives, providing excellent correlation with experimental values. These theoretical approaches enable detailed analysis of the relationship between molecular structure and spectroscopic properties.

The methanamine substituent in this compound introduces additional complexity to the nuclear magnetic resonance spectrum through the presence of methylene and amino protons. The chemical environment of these protons is influenced by both the electronic effects of the adamantane scaffold and potential hydrogen bonding interactions, particularly in the hydrochloride salt form. The restricted rotation around the carbon-nitrogen bond connecting the methanamine group to the adamantane core may result in observable effects on the nuclear magnetic resonance timescale, depending on the temperature and solvent conditions.

Vibrational Spectral Signatures in Infrared and Raman Spectroscopy

Vibrational spectroscopy provides detailed information about the molecular structure and bonding characteristics of this compound through analysis of infrared and Raman spectral features. The adamantane scaffold exhibits characteristic vibrational modes that serve as fingerprints for this structural motif, while the methyl and methanamine substituents contribute additional spectral complexity.

Studies of adamantane derivatives have identified specific vibrational frequencies associated with the rigid tricyclic framework. The carbon-hydrogen stretching modes of the adamantane core typically appear in the range of 2800-3000 wavenumbers, with specific patterns that reflect the symmetry and bonding environment of the cage structure. The presence of substituents can shift these frequencies and introduce additional vibrational modes corresponding to the functional groups attached to the adamantane framework.

The methanamine substituent in this compound contributes distinctive vibrational features through nitrogen-hydrogen stretching modes and carbon-nitrogen stretching vibrations. Research on related amine-containing compounds has shown that primary amine groups typically exhibit characteristic asymmetric and symmetric nitrogen-hydrogen stretching modes in the 3300-3500 wavenumber region. The carbon-nitrogen stretching vibration associated with the methanamine group appears at lower frequencies, typically around 1000-1200 wavenumbers.

The formation of the hydrochloride salt introduces additional complexity to the vibrational spectrum through changes in the electronic environment of the amine group and the introduction of new intermolecular interactions. Salt formation typically results in shifts of the nitrogen-hydrogen stretching frequencies and may introduce broad absorption features associated with hydrogen bonding interactions between the protonated amine and the chloride counterion. These spectral changes provide valuable information about the protonation state and the nature of intermolecular interactions in the solid state.

特性

IUPAC Name |

(3-methyl-1-adamantyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N.ClH/c1-11-3-9-2-10(4-11)6-12(5-9,7-11)8-13;/h9-10H,2-8,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOURXUMZGVDDES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)CC(C3)(C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461708-53-1 | |

| Record name | (3-methyladamantan-1-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

(3-Methyladamantan-1-yl)methanamine hydrochloride, also known as 3-Methyladamantan-1-amine hydrochloride, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₉ClN

- CAS Number : 1461708-53-1

- Molecular Weight : 220.74 g/mol

The compound belongs to the adamantane family, characterized by its unique tricyclic structure which contributes to various biological interactions.

NMDA Receptor Modulation

Research indicates that this compound exhibits properties similar to Memantine, a well-known NMDA receptor antagonist. This interaction is crucial for modulating glutamatergic neurotransmission, which is often dysregulated in neurodegenerative diseases such as Alzheimer's disease. The compound's ability to bind to NMDA receptors suggests it may have neuroprotective effects, potentially mitigating excitotoxicity associated with excessive glutamate activity .

Sigma-1 Receptor Affinity

Additionally, studies have shown that this compound interacts with sigma-1 receptors, which are implicated in various neuroprotective pathways. This interaction may enhance its therapeutic potential in conditions involving retinal degeneration and other neurodegenerative disorders.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

-

Neuroprotection in Animal Models :

- A study demonstrated that this compound administration improved cognitive functions in animal models of Alzheimer's disease by reducing NMDA receptor-mediated excitotoxicity.

- Sigma Receptor Studies :

- Pharmacokinetic Properties :

類似化合物との比較

Structural Analogs in the Adamantane Family

Adamantane derivatives are widely studied for their pharmacological properties. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Key Differences and Implications

a) Substituent Effects on Pharmacokinetics

- Methyl Groups: The target compound’s single 3-methyl group reduces steric hindrance compared to memantine (3,5-dimethyl) and its trimethyl analog (Compound H).

- Amino Group Position: Unlike rimantadine, which has an ethylamine side chain, the methanamine group in the target compound shortens the carbon chain, possibly altering receptor binding kinetics .

準備方法

Halogenation and Nucleophilic Substitution Route

A common approach involves initial halogenation at the 1-position of 3-methyladamantane to form 1-halogenated-3-methyladamantane (e.g., 1-chloromethyl-3-methyladamantane), followed by nucleophilic substitution with ammonia or an amine source to install the methanamine group.

- Halogenation : Typically, radical bromination or chlorination is employed using reagents like N-bromosuccinimide (NBS) or chlorine under controlled conditions to selectively halogenate the 1-position.

- Amination : The halide is then reacted with ammonia or an amine under nucleophilic substitution conditions, often in polar aprotic solvents (e.g., dimethylformamide, DMF) with heating to promote substitution.

This route is supported by analogous processes reported for adamantane derivatives, such as the synthesis of memantine hydrochloride (1-amino-3,5-dimethyladamantane hydrochloride), where 1-bromo-3,5-dimethyladamantane is converted to the amine via reaction with ammonia or amines, followed by hydrolysis and salt formation.

Formamide Intermediate Hydrolysis Method

Another sophisticated method involves the formation of a formamide intermediate, which upon hydrolysis yields the desired amine. This method is detailed in related naphthalenemethanamine synthesis but is adaptable to adamantane derivatives.

- Step 1 : Reaction of 1-chloromethyl-3-methyladamantane with N-methylformamide anion generated by a strong base (e.g., butyl lithium, sodium hydride) in a non-polar solvent (e.g., toluene) at 20-80°C forms a formamide intermediate.

- Step 2 : Acid or base hydrolysis of the formamide intermediate (using aqueous sulfuric acid or sodium hydroxide) liberates the primary amine.

- Step 3 : The free amine is isolated and converted to the hydrochloride salt by treatment with HCl.

This approach allows for high purity and avoids over-alkylation impurities.

Hydrolysis of Acetamido Precursors

In analogy to memantine hydrochloride preparation, 1-acetamido-3-methyladamantane can be synthesized by reacting 1-bromo-3-methyladamantane with acetonitrile and acid catalyst, followed by alkaline hydrolysis to yield the amine.

- Acetamido formation : 1-bromo-3-methyladamantane reacts with acetonitrile in the presence of sulfuric acid to form 1-acetamido-3-methyladamantane.

- Hydrolysis : This intermediate is hydrolyzed under alkaline conditions (NaOH in diethylene glycol at elevated temperature) to yield the primary amine.

- Salt formation : Subsequent treatment with hydrochloric acid affords the hydrochloride salt.

Reaction Conditions and Purification

| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| Halogenation | NBS or Cl2, radical initiator | CCl4, CHCl3 | Room temp to reflux | Selective 1-position halogenation |

| Nucleophilic substitution | NH3 or amine, base (KOH, NaOH) | DMF, DMSO, toluene | 20-80°C | May use phase transfer catalysts |

| Formamide intermediate | N-methylformamide + strong base (BuLi, NaH) | DMF, toluene | 20-80°C | Anion generation critical |

| Hydrolysis of formamide | H2SO4 (10% aq.) or NaOH | Water, aqueous alcohol | Reflux (4 hours) | Acid or base hydrolysis |

| Acetamido formation | Acetonitrile + H2SO4 | Acetonitrile | Room temp to 60°C | High yield intermediate |

| Hydrolysis of acetamido | NaOH in diethylene glycol | Diethylene glycol | >190°C (reflux) | Prolonged heating (6 hours) |

| Salt formation | HCl gas or aqueous HCl | Ethanol, water | Ambient | Precipitation of hydrochloride salt |

| Purification | Acid/base workup, extraction, vacuum distillation | Toluene, EtOAc | Ambient to 100°C | Removal of impurities, isolation of pure salt |

Research Findings and Analytical Data

- The formamide intermediate method yields high purity amine with minimized bis-alkylated impurities.

- Hydrolysis conditions (acidic or basic) significantly affect yield and purity; refluxing for 4 hours is optimal.

- Use of phase transfer catalysts (e.g., tetra-n-butylammonium bromide) enhances reaction efficiency in nucleophilic substitution steps.

- Gas chromatography and high vacuum distillation are essential for purification and impurity profiling.

- The hydrochloride salt is typically isolated by crystallization from aqueous alcohols, providing stable, pharmaceutically acceptable material.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Halogenation + Amination | NBS/Cl2, NH3, base, DMF | Straightforward, scalable | Requires careful halogenation | 70-85 |

| Formamide Intermediate Hydrolysis | N-methylformamide, strong base, acid/base hydrolysis | High purity, low impurities | Multi-step, requires strong base | 80-90 |

| Acetamido Intermediate Hydrolysis | 1-bromo-3-methyladamantane, acetonitrile, H2SO4, NaOH | High yield, well-studied | High temperature hydrolysis | 75-85 |

Q & A

Q. How are metabolites identified and quantified in in vivo studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。